3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid
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Overview
Description
3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a carbamothioyl group, and a benzoic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid typically involves multiple steps, starting with the preparation of the 3-methoxynaphthalene derivative. This is followed by the introduction of the carbonyl and carbamothioyl groups through a series of reactions, including acylation and thiolation. The final step involves the coupling of the intermediate with 2-methylbenzoic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to streamline the process and make it more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives, carbamothioyl-containing molecules, and benzoic acid analogs. Examples might be:
- 3-Methoxynaphthalene-2-carboxylic acid
- N-(3-Methoxynaphthalen-2-yl)thiourea
- 2-Methylbenzoic acid derivatives
Uniqueness
What sets 3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid apart is its combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity
Properties
CAS No. |
532416-02-7 |
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Molecular Formula |
C21H18N2O4S |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]-2-methylbenzoic acid |
InChI |
InChI=1S/C21H18N2O4S/c1-12-15(20(25)26)8-5-9-17(12)22-21(28)23-19(24)16-10-13-6-3-4-7-14(13)11-18(16)27-2/h3-11H,1-2H3,(H,25,26)(H2,22,23,24,28) |
InChI Key |
PBQSCEQFVASBQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C(=O)O |
solubility |
18.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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